N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-21-15(8-11-4-2-3-5-12(11)9-15)10-17-14(20)18-7-6-16-13(18)19/h2-5H,6-10H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQVTWWJYVJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Preparation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions involving methoxylation and hydrogenation of indene.
Formation of the Imidazolidine Ring: The indene derivative is then reacted with an appropriate amine to form the imidazolidine ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique structure makes it a candidate for use in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and physiological responses.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant, depending on the context, to influence cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs differ in substituents on the indene ring or the carboxamide-linked heterocycle. Key structural comparisons include:
Research Findings and Implications
- Structural Optimization : Replacing the hydroxy group () with methoxy may balance solubility and membrane permeability, a critical factor in drug design .
- Activity Prediction: Molecular docking studies () on analogs suggest the target compound’s carboxamide could form key hydrogen bonds with catalytic residues in AChE or immunoproteasome subunits.
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 289.33 g/mol. Its structure includes an indene moiety, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 2034261-17-9 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound may function by inhibiting specific enzymes involved in cancer cell proliferation and survival.
Mechanism of Action:
The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The compound may interact with cellular receptors or enzymes, leading to altered gene expression that inhibits tumor growth.
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Studies have suggested that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating strong anticancer potential.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial effects of this compound against Enterobacter aerogenes. The findings revealed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide?
- Methodology : A reflux-based approach with acetic acid as a solvent is commonly employed for analogous indole and imidazolidine derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid under reflux for 3–5 hours, followed by recrystallization . Adapt this protocol using 2-methoxy-2,3-dihydro-1H-indene-2-carbaldehyde as the starting aldehyde.
- Key Parameters :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-methoxy-2,3-dihydro-1H-indene-2-carbaldehyde (1.1 equiv) | Core scaffold formation |
| 2 | Acetic acid, reflux (3–5 h) | Cyclization and condensation |
| 3 | Recrystallization (DMF/acetic acid) | Purification |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks, particularly focusing on the methoxy group (δ ~3.2–3.5 ppm) and the imidazolidine carbonyl (δ ~165–170 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% . For crystalline derivatives, X-ray crystallography (via ORTEP-3 software ) can resolve bond lengths and angles, ensuring no deviations from expected geometry.
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial Activity : Follow protocols from studies on (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI), using Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus, B. subtilis) bacterial strains, with zone-of-inhibition or MIC assays .
- Receptor Binding : For neurological targets, adopt radioligand displacement assays similar to those used for AMPA receptor modulators (e.g., competition binding with ¹²⁵I-CGRP in membrane preparations) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for target selectivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces using B3LYP/6-31G(d,p) basis sets. This identifies electrophilic/nucleophilic regions critical for receptor interactions .
- Example Findings :
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO | -5.2 | Electron-donating capacity |
| LUMO | -1.8 | Electron-accepting capacity |
| Band Gap | 3.4 | Chemical reactivity (lower = higher) |
Q. How to resolve contradictions in pharmacological data across species (e.g., human vs. rodent models)?
- Case Study : MK-0974, a CGRP receptor antagonist, shows >1500-fold lower affinity for rat vs. human receptors due to species-specific receptor polymorphisms .
- Resolution Strategy :
Species-Specific Assays : Validate binding affinity using transfected cell lines expressing humanized receptors.
Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical residues (e.g., transmembrane domain variations) causing discrepancies .
Q. What strategies mitigate pleiotropic effects during in vivo studies?
- Methodology :
- Metabolic Profiling : Use LC-MS/MS to identify off-target metabolites in plasma/liver microsomes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to limit systemic exposure, as demonstrated in AMPA modulator optimization .
Data Contradiction Analysis
Q. How to address conflicting results in receptor activation vs. inhibition assays?
- Root Cause : Assay conditions (e.g., calcium flux vs. cAMP readouts) may bias results. For example, MK-0974’s efficacy in capsaicin-induced vasodilation (ED₅₀ = 127 nM) contrasts with weaker activity in static binding assays .
- Solution :
- Functional vs. Binding Assays : Compare data from dynamic systems (e.g., laser Doppler blood flow ) with static binding (e.g., SPR).
- Table :
| Assay Type | EC₅₀/IC₅₀ (nM) | Notes |
|---|---|---|
| Calcium Flux | 50 ± 5 | Overestimates potency |
| Radioligand Binding | 770 ± 120 | Reflects true affinity |
Methodological Best Practices
Q. What analytical techniques confirm batch-to-batch consistency in synthesis?
- Quality Control :
- HPLC-PDA : Monitor purity (>95%) with a C18 column (ACN/water gradient).
- DSC/TGA : Assess thermal stability (decomposition >200°C indicates impurities) .
Q. How to validate target engagement in complex biological matrices?
- Approach :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) and use UV crosslinking followed by SDS-PAGE/MS identification .
- Table :
| Technique | Sensitivity | Throughput |
|---|---|---|
| SPR | High | Low |
| CETSA | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
